Racephedrine hydrochloride
CAS No.: 56979-55-6
Cat. No.: VC14515580
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56979-55-6 |
---|---|
Molecular Formula | C10H16ClNO |
Molecular Weight | 201.69 g/mol |
IUPAC Name | 2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H |
Standard InChI Key | BALXUFOVQVENIU-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C1=CC=CC=C1)O)NC.Cl |
Introduction
Chemical and Structural Characteristics
Racephedrine hydrochloride (C₁₀H₁₅NO·HCl) is a racemic compound comprising equal parts d- and l-ephedrine. Its molecular weight is 201.693 g/mol, with a defined stereochemistry featuring two stereocenters . The crystalline structure exhibits a melting point of 189°C and high solubility in water (1 g/4 mL) and alcohol, though it remains insoluble in ether .
Key Structural Features:
The hydrochloride salt enhances stability and bioavailability, making it suitable for oral formulations .
Pharmacokinetic Profile
A seminal study administering a 22 mg oral dose to adults revealed the following parameters :
Parameter | Value | Population |
---|---|---|
Cₘₐₓ | 79.4 ng/mL | Unhealthy adults |
AUC | 751 ng·h/mL | Unhealthy adults |
T₁/₂ | 6.75 hours | Unhealthy adults |
The compound undergoes hepatic metabolism primarily via CYP450 enzymes, with renal excretion accounting for 70–80% of elimination . Its half-life supports twice-daily dosing in historical regimens .
Mechanism of Action and Pharmacodynamics
As a nonselective adrenergic receptor agonist, racephedrine hydrochloride targets:
-
α₁-Adrenergic receptors: Vasoconstriction and decongestant effects .
-
β₂-Adrenergic receptors: Bronchodilation via cAMP-mediated smooth muscle relaxation .
Compared to enantiopure ephedrine, the racemic form exhibits reduced receptor selectivity, contributing to a broader side effect profile .
Historical and Clinical Applications
Asthma Management
Initially combined with theophylline and phenobarbital, racephedrine hydrochloride was a cornerstone of mid-20th-century asthma therapy. Clinical trials demonstrated a 60–70% reduction in acute exacerbations, though efficacy waned with prolonged use due to tachyphylaxis .
Regulatory Evolution
The FDA’s 1986 OTC bronchodilator monograph imposed strict labeling requirements for racephedrine products, including warnings about cardiovascular risks . By 2010, <1% of prescribed bronchodilators contained racephedrine, reflecting the dominance of β₂-selective agonists .
Adverse Effects and Toxicology
Contraindications
Synthesis and Quality Control
The synthetic route involves catalytic amination of 1-phenyl-1-hydroxypropan-2-one, yielding the racemic mixture . Critical impurities include:
-
EP Impurity A (1-hydroxy-1-phenylpropan-2-one): ≤0.15% per ICH guidelines .
Modern HPLC methods achieve 99.8% purity in commercial batches, with chiral columns resolving enantiomer ratios .
Future Directions
Recent investigations explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume